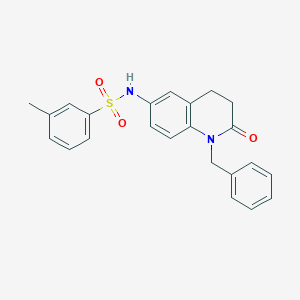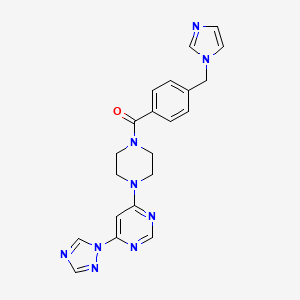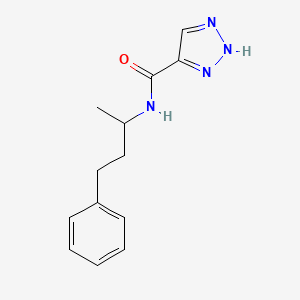![molecular formula C7H7N3O2 B2414685 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 66857-97-4](/img/structure/B2414685.png)
4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, commonly known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This chemical compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Diversity of Substituents
4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds, known for presenting two possible tautomeric forms: 1H- and 2H-isomers. These compounds have been explored extensively, with over 300,000 described in literature. They are synthesized from both preformed pyrazole or pyridine, demonstrating diversity in substituents at various positions (Donaire-Arias et al., 2022).
Biomedical Applications
The biomedical applications of pyrazolo[3,4-b]pyridine derivatives are notable. They have been investigated for various purposes, including as potential antibacterial agents. Some synthesized derivatives, such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, have shown promising antibacterial properties (Maqbool et al., 2014).
Structural and Theoretical Studies
In-depth studies on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives have been conducted. This includes investigations using techniques like FT-IR and FT-Raman spectra, alongside density functional theory (DFT) calculations, to understand the fundamental properties and stability of these compounds (Bahgat et al., 2009).
Novel Synthesis Approaches
Recent advances in the synthesis of pyrazolo[3,4-b]pyridine derivatives have included environmentally friendly methods using recyclable media like polyethylene glycol (PEG)-400. This approach offers accessible starting materials and high yields, emphasizing mild reaction conditions and environmental sustainability (Zhong et al., 2013).
Propiedades
IUPAC Name |
4-hydroxy-1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-10-7-4(3-8-10)5(11)2-6(12)9-7/h2-3H,1H3,(H2,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVSQYOUDVTHNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-N-[2-methyl-1-(2-thienyl)propyl]-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2414602.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2414603.png)






![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)

![2,4-dimethyl-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2414620.png)


